molecular formula C9H5ClFN B1465093 7-Chloro-6-fluoroisoquinoline CAS No. 918490-51-4

7-Chloro-6-fluoroisoquinoline

Cat. No. B1465093
Key on ui cas rn: 918490-51-4
M. Wt: 181.59 g/mol
InChI Key: BCZPUVXMWIBIRE-UHFFFAOYSA-N
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Patent
US08710228B2

Procedure details

Starting from 3-chloro-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as 6-fluoro-isoquinoline (5). Rt=0.77 min (Method #2). Detected mass: 182.1/184.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.FC1C=C2C(=CC=1)C=[N:17][CH:16]=[CH:15]2>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:7]([CH:15]=[CH:16][N:17]=[CH:5]2)=[CH:8][C:9]=1[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CN=CC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=CN=CC2=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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